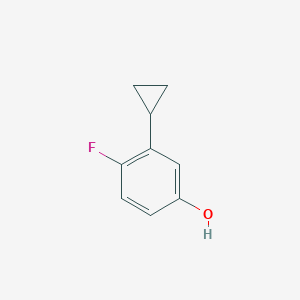

3-Cyclopropyl-4-fluorophenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Fluorescent Chemosensors Development Research on derivatives of phenolic compounds, such as 4-Methyl-2,6-diformylphenol, highlights their significance in the creation of fluorescent chemosensors. These chemosensors are crucial for detecting a wide range of analytes, including metal ions, anions, and neutral molecules, with high selectivity and sensitivity. The adaptability of these compounds allows for fine-tuning their sensing capabilities, indicating a potential area for the application of 3-Cyclopropyl-4-fluorophenol in sensor technology (Roy, 2021).

Pharmacological and Biological Effects Chlorogenic Acid (CGA) and other phenolic acids showcase a variety of pharmacological and biological effects, including antioxidant, antibacterial, and anti-inflammatory properties. These compounds play crucial roles in modulating lipid and glucose metabolism, hinting at the potential health benefits and therapeutic applications of this compound if it exhibits similar properties (Naveed et al., 2018).

Molecular Imaging and Toxicity Studies The study of fluorophores, including their use in molecular imaging for cancer diagnosis, underlines the importance of evaluating the toxicity and safety profiles of these compounds. Understanding the toxicological aspects of fluorophores can aid in safely applying this compound in similar contexts (Alford et al., 2009).

Cyclometalating Ligands in OLEDs Transition-metal phosphors with cyclometalating ligands, including those related to phenolic compounds, have shown promising applications in organic light-emitting diodes (OLEDs). The capacity of these compounds to emit light across the visible spectrum suggests potential applications for this compound in the development of phosphorescent materials and OLED technology (Chi & Chou, 2010).

Metallation of π-Deficient Heteroaromatic Compounds The metallation of π-deficient heterocyclic compounds, including fluoropyridines, is critical in synthesizing various substituted pyridines. This process highlights the chemical reactivity and versatility of such compounds in organic synthesis, potentially extending to the chemical manipulation and applications of this compound in creating targeted molecules for various scientific purposes (Marsais & Quéguiner, 1983).

Safety and Hazards

The safety data sheet for 3-Cyclopropyl-4-fluorophenol indicates that it is a dangerous compound . It has hazard statements including H335 (May cause respiratory irritation), H332 (Harmful if inhaled), H319 (Causes serious eye irritation), H318 (Causes serious eye damage), H315 (Causes skin irritation) .

Propiedades

IUPAC Name |

3-cyclopropyl-4-fluorophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c10-9-4-3-7(11)5-8(9)6-1-2-6/h3-6,11H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGWDTLQYKLMSRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CC(=C2)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-({[6-oxo-3-(phenylsulfonyl)pyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B2754459.png)

![2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2754464.png)

![N-(4-chlorobenzyl)-N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2754472.png)

![Imidazo[2,1-b]thiazol-5-ylmethanamine hydrochloride](/img/structure/B2754475.png)

![4-methoxy-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2754481.png)